molecular formula C13H15BrO B13929568 5-Bromo-1,1,3,3-tetramethyl-2-indanone

5-Bromo-1,1,3,3-tetramethyl-2-indanone

Cat. No.: B13929568
M. Wt: 267.16 g/mol
InChI Key: ZSRPRVAVCOTICX-UHFFFAOYSA-N
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Description

5-Bromo-1,1,3,3-tetramethyl-2-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry . The compound’s structure features a bromine atom attached to the indanone core, which is further substituted with four methyl groups, making it a unique and interesting molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2-indanone typically involves the bromination of 1,1,3,3-tetramethyl-2-indanone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2-indanone involves its interaction with specific molecular targets and pathways. For example, its bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the compound’s carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,1,3,3-tetramethyl-2-indanone is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C13H15BrO

Molecular Weight

267.16 g/mol

IUPAC Name

5-bromo-1,1,3,3-tetramethylinden-2-one

InChI

InChI=1S/C13H15BrO/c1-12(2)9-6-5-8(14)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3

InChI Key

ZSRPRVAVCOTICX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(C1=O)(C)C)C

Origin of Product

United States

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